molecular formula C56H88O26 B14078731 Herniariasaponin 2

Herniariasaponin 2

Cat. No.: B14078731
M. Wt: 1177.3 g/mol
InChI Key: WBCUTGOPTQFPJT-WQPNWDIZSA-N
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Description

Herniariasaponin 2 (CAS: 157446-62-3) is a triterpenoid saponin derived from plants in the Herniaria genus, notably H. hirsuta and H. fontanesii. Like other herniariasaponins, it is hypothesized to contain medicagenic acid as its aglycone core, linked to sugar moieties via glycosidic bonds. Its biological relevance is inferred from studies on structurally related saponins, which exhibit antilithiatic (anti-kidney stone) and cholesterol-lowering effects .

Properties

Molecular Formula

C56H88O26

Molecular Weight

1177.3 g/mol

IUPAC Name

(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-2-acetyloxy-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxycarbonyl-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C56H88O26/c1-22-32(60)35(63)39(67)46(75-22)80-42-28(20-58)78-45(41(69)38(42)66)74-21-29-34(62)37(65)43(81-47-40(68)36(64)33(61)27(19-57)77-47)48(79-29)82-50(73)56-15-13-51(3,4)17-25(56)24-9-10-30-52(5)18-26(76-23(2)59)44(70)55(8,49(71)72)31(52)11-12-54(30,7)53(24,6)14-16-56/h9,22,25-48,57-58,60-70H,10-21H2,1-8H3,(H,71,72)/t22-,25+,26+,27-,28-,29-,30?,31?,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-,44+,45-,46+,47+,48+,52-,53-,54-,55+,56+/m1/s1

InChI Key

WBCUTGOPTQFPJT-WQPNWDIZSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)C(=O)O)O)OC(=O)C)C)C)[C@@H]4CC(CC5)(C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)C(=O)O)O)OC(=O)C)C)C)(C)C)OC9C(C(C(C(O9)CO)O)O)O)O)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of herniariasaponin 2 involves the extraction of saponins from the aerial parts of Herniaria hirsuta. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC) . The structure of this compound is characterized by mass spectrometry and nuclear magnetic resonance (NMR) techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested and dried, followed by solvent extraction and chromatographic purification. The purified compound is then subjected to quality control measures to ensure its purity and consistency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between Herniariasaponin 2 and related saponins:

Compound Aglycone Sugar Moieties Molecular Weight (Da) Key Features Biological Activity
This compound Medicagenic acid* Undetermined (likely 6–7 sugars) N/A Used in life sciences research; CAS: 157446-62-3 . Antilithiatic (inferred)
Herniariasaponin H Medicagenic acid 7 sugars (incl. apiose) 1541.67 ([M-H]⁻) Largest herniariasaponin; bidesmosidic; undergoes deglycosylation to medicagenic acid . Cholesterol-lowering, antilithiatic
Herniariasaponin 7 Medicagenic acid 6 sugars N/A Contains apiose; structurally simpler than Herniariasaponin H . Not well-documented
Hederacoside C Hederagenin 4 sugars 1399.58 ([M-H]⁻) Shares biotransformation pathway with Herniariasaponin H; lacks C-2 hydroxyl group . Anti-inflammatory, antimicrobial
Tribulus Saponins Steroidal aglycone Variable ~800–1500 Steroid-based (e.g., furostanol); distinct from triterpenoid herniariasaponins . Neuroprotective, anti-lithiatic

*Inferred from structural homology with Herniariasaponin H and related compounds.

Key Differences

Aglycone Modifications :

  • Herniariasaponin H and 2 share medicagenic acid as their aglycone, which differs from hederacoside C’s hederagenin by an additional hydroxyl group at C-2 and a C-24 hydroxycarbonyl group .
  • Tribulus saponins use steroidal aglycones, resulting in divergent pharmacological profiles (e.g., neuroprotective vs. antilithiatic) .

Sugar Chain Complexity :

  • Herniariasaponin H has seven sugar units, including the rare apiose, while Herniariasaponin 7 has six . This compound’s sugar configuration remains uncharacterized but is hypothesized to influence its metabolic stability and bioavailability.

Biotransformation Pathways :

  • Herniariasaponin H undergoes stepwise deglycosylation during gastrointestinal processing, yielding medicagenic acid as the final aglycone . This pathway is shared with hederacoside C but differs in intermediate metabolites due to structural variations .

Therapeutic Applications :

  • Herniariasaponin H and related compounds demonstrate cholesterol-lowering effects in gallbladders, whereas Tribulus saponins target urolithiasis and inflammation .

Research Findings and Implications

  • Antilithiatic Potential: Herniariasaponins, including Herniariasaponin H, inhibit kidney stone formation by modulating cholesterol metabolism and crystal aggregation . This compound’s role in this process is inferred but requires validation.
  • Metabolic Stability : The complexity of sugar chains in Herniariasaponin H correlates with prolonged metabolic processing, as evidenced by its gradual degradation into medicagenic acid over 24-hour colonic phases . Simpler saponins (e.g., hederacoside C) exhibit faster biotransformation .
  • Structural-Activity Relationships : Apiose in Herniariasaponin H enhances solubility and interaction with lipid membranes, a feature absent in Herniariasaponin 7 and possibly this compound .

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